
Benzil
Overview
Description
Benzil, systematically known as 1,2-diphenylethane-1,2-dione, is an organic compound with the formula C14H10O2. It is a yellow crystalline solid and one of the most common diketones. This compound is primarily used as a photoinitiator in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzil can be synthesized through the oxidation of benzoin. One common method involves the use of nitric acid as the oxidizing agent. The reaction proceeds as follows: [ \text{C6H5CHOHCOC6H5} + \text{HNO3} \rightarrow \text{C6H5COCOC6H5} + \text{H2O} + \text{NO2} ]
Another method involves the oxidation of stilbenes in an iodine-water system under air, which provides a highly chemoselective route to this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of benzoin using various oxidizing agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form benzilic acid through the benzilic acid rearrangement.
Reduction: this compound can be reduced to benzoin using reducing agents like sodium borohydride.
Condensation: this compound condenses with amines to form diketimine ligands.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, iodine-water system.
Reducing Agents: Sodium borohydride.
Bases: Potassium hydroxide for benzilic acid rearrangement.
Major Products:
Benzilic Acid: Formed from the benzilic acid rearrangement.
Diketimine Ligands: Formed from condensation with amines.
Scientific Research Applications
Photoinitiator in Polymer Chemistry
One of the primary applications of benzil is as a photoinitiator in the free-radical curing of polymer networks. When exposed to ultraviolet light, this compound decomposes to generate free radicals that initiate polymerization processes. This property is particularly useful in the production of coatings, adhesives, and inks.
Table 1: Photoinitiator Properties of this compound
Property | Value |
---|---|
UV Absorption Wavelength | 260 nm |
Efficiency as Photoinitiator | Moderate |
Typical Applications | Coatings, Adhesives |
Limitations | Photobleaching |
Synthesis and Organic Reactions
This compound serves as a critical building block in various organic synthesis reactions. It participates in several key transformations, including:
- Benzilic Acid Rearrangement : This reaction converts this compound to benzilic acid through base-catalyzed rearrangement, which is significant in synthesizing pharmaceuticals like phenytoin.
- Aldol Condensation : this compound can react with 1,3-diphenylacetone to form tetraphenylcyclopentadienone, showcasing its utility in synthesizing complex organic molecules.
Table 2: Key Reactions Involving this compound
Reaction Type | Product | Significance |
---|---|---|
Benzilic Acid Rearrangement | Benzilic Acid | Pharmaceutical synthesis |
Aldol Condensation | Tetraphenylcyclopentadienone | Complex organic synthesis |
Biological Applications
This compound has shown potential biological applications due to its ability to selectively inhibit human carboxylesterases (CEs). These enzymes are crucial for the metabolism of various drugs and xenobiotics.
Case Study: Inhibition of Carboxylesterases
- A study demonstrated that this compound and its analogues exhibit potent inhibition of CEs with Ki values in the low nanomolar range.
- This selectivity suggests potential therapeutic applications for this compound derivatives in drug metabolism modulation.
Table 3: Inhibition Characteristics
Compound | Ki (nM) | Target Enzyme |
---|---|---|
This compound | Low | Human Carboxylesterase |
Analogue A | Low | Human Carboxylesterase |
Photoperoxidation and Crosslinking
This compound can be converted into benzoyl peroxide through photoperoxidation processes when irradiated in polymer films. This transformation is significant for creating cross-linked polymer networks that enhance material properties.
Application in Material Science
- The photoperoxidation process allows for the modification of polymer chains and the introduction of new functionalities.
- It has been utilized effectively in creating photodegradable polymers.
Table 4: Photoperoxidation Characteristics
Parameter | Value |
---|---|
Conversion Efficiency | Nearly Quantitative |
Polymer Types | Polystyrene, PMMA |
Wavelength for Irradiation | >370 nm |
Mechanism of Action
Benzil exerts its effects primarily through its ability to absorb ultraviolet radiation and generate free radicals. This property makes it an effective photoinitiator in polymer chemistry. The free radicals generated initiate polymerization reactions, leading to the formation of cross-linked polymer networks .
In biological applications, this compound-based fluorescent probes detect hydrogen peroxide through a mechanism involving the oxidation of the this compound moiety, which releases a fluorophore that emits a strong fluorescence .
Comparison with Similar Compounds
Benzoin: The precursor to benzil, used in its synthesis.
Benzophenone: Another diketone with similar structural features but different applications.
Glyoxal: A simpler diketone with different reactivity and applications.
Uniqueness of this compound: this compound’s unique combination of diketone structure and photoinitiating properties sets it apart from other similar compounds. Its ability to generate free radicals upon UV exposure makes it particularly valuable in polymer chemistry and materials science .
Biological Activity
Benzil, chemically known as 1,2-diphenylethane-1,2-dione, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its antimicrobial, antioxidant, anticancer properties, and other relevant findings from recent studies.
This compound is synthesized through the oxidation of benzoin or via the reaction of benzaldehyde in the presence of ethanol. The compound features two phenyl groups attached to a carbonyl group, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study involving several this compound derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using standard assays, revealing significant antibacterial activity.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Substituted this compound 1 | 16 | Bacillus subtilis |
Substituted this compound 2 | 32 | Pseudomonas aeruginosa |
Antioxidant Activity
This compound has also been evaluated for its antioxidant potential. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity) were employed to assess its ability to scavenge free radicals. The results indicated that this compound and its derivatives possess substantial antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of this compound have been extensively studied. In vitro assays on human cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealed that this compound exhibits cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.
Case Study: Antitumor Activity
A series of studies focused on the synthesis of this compound derivatives related to combretastatin A-4 (CA-4), a known anticancer agent. These derivatives were evaluated for their ability to inhibit cellular growth and induce apoptosis in cancer cells.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound Derivative A | 0.5 | HeLa |
This compound Derivative B | 0.8 | MCF-7 |
CA-4 | 0.4 | HeLa |
The results indicated that some this compound derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as effective anticancer agents.
Enzyme Inhibition
This compound has also been shown to inhibit various enzymes associated with metabolic processes. Studies have reported its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in disease pathways. These studies provide insights into the binding affinities and mechanisms through which this compound exerts its biological effects.
Chemical Reactions Analysis
Benzilic Acid Rearrangement
This classical reaction involves the base-mediated rearrangement of benzil to benzilic acid (2-hydroxy-2,2-diphenylethanoic acid). The process occurs in three steps:
-
Deprotonation : Hydroxide ions deprotonate this compound, forming a conjugate base .
-
Nucleophilic Attack : The conjugate base attacks the electrophilic carbonyl carbon of a second this compound molecule .
-
Phenyl Migration and Acidification : A phenyl group migrates to the adjacent carbon, followed by acid workup to yield benzilic acid .
Key Findings:
Substituent on Aldehyde | Reaction Time (h) | Yield (%) |
---|---|---|
-H (Benzaldehyde) | 2 | 85 |
-Cl | 2 | 88 |
-Br | 2.5 | 82 |
-NO₂ (para) | 4 | 35 |
-OH (para) | 4 | 28 |
-
Electron-donating groups (e.g., -CH₃, -Cl) enhance reaction efficiency, while electron-withdrawing groups (e.g., -NO₂) reduce yields due to slower oxidation kinetics .
-
The reaction proceeds via intermediate α-hydroxy ketones, which are oxidized to this compound by atmospheric oxygen .
Cycloaddition Reactions
This compound participates in Diels-Alder and related cycloadditions:
Photochemical Reactions
This compound acts as a photoinitiator in polymer chemistry. Upon UV exposure, it generates free radicals that initiate cross-linking in resins :
Applications :
-
UV-curable coatings
-
Dental composites
Reactions with Amines
This compound reacts with primary amines to form diketimines , which are chelating ligands in coordination chemistry :
Metal-Mediated Oxidation
This compound is synthesized from benzoin using copper(II) acetate as an oxidant :
Inhibitory Activity
This compound potently inhibits human carboxylesterases (IC₅₀ ≈ 1–5 μM), enzymes critical for drug metabolism. This property is exploited in pharmacological studies to modulate drug hydrolysis .
This compound’s reactivity stems from its two adjacent carbonyl groups, enabling nucleophilic attacks, rearrangements, and photochemical processes. Its applications span organic synthesis, polymer science, and enzymology, making it a cornerstone compound in both academic and industrial research.
Q & A
Q. Basic: What are the established protocols for synthesizing benzil from benzoin via oxidation, and how can reaction yield be optimized?
Answer:
The oxidation of benzoin to this compound is typically performed using concentrated nitric acid (70%) under reflux conditions. Key steps include:
- Dissolving benzoin in excess nitric acid (32 g benzoin in 115 mL HNO₃) .
- Refluxing for 30–60 minutes until nitrogen dioxide gas evolution ceases, indicating completion .
- Recrystallizing the crude product from ethanol/water mixtures to remove impurities (e.g., unreacted benzoin or over-oxidized byproducts) .
Yield Optimization Factors :
- Temperature : Maintain reflux temperature (110–120°C) to avoid side reactions like nitration .
- Stoichiometry : Use a 3:1 molar ratio of HNO₃ to benzoin to ensure complete oxidation .
- Purification : Sequential recrystallization in ethanol (85 mL at 55°C) improves purity and yield (typical yields: 70–85%) .
UV spectroscopy (λ~260–280 nm) can monitor reaction progress by tracking benzoin’s α-hydroxy ketone conversion to this compound’s diketone . Reference: .
Q. Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound and confirming its purity?
Answer:
- Melting Point : Pure this compound melts at 94–95°C; deviations >2°C indicate impurities (e.g., residual benzoin melts at 135–137°C) .
- IR Spectroscopy : Confirm C=O stretches at 1670–1690 cm⁻¹ (diketone) and absence of O–H peaks (~3400 cm⁻¹, indicative of benzoin) .
- ¹H NMR : Aromatic protons appear as a multiplet at δ 7.5–8.0 ppm; absence of benzylic protons (δ 4.5–5.5 ppm) confirms oxidation completion .
- UV-Vis : this compound’s π→π* transitions (λmax ~260 nm) provide a quantitative purity index via Beer-Lambert law .
Data Interpretation Example :
Technique | Key Signal for this compound | Contaminant Indicator |
---|---|---|
Melting Point | 94–95°C | Broad or depressed range |
IR | 1681 cm⁻¹ (C=O) | 3400 cm⁻¹ (O–H from benzoin) |
Q. Advanced: How does stereochemical control during this compound reduction impact product distribution, and what mechanistic insights explain this selectivity?
Answer:
Sodium borohydride (NaBH₄) reduces this compound to hydrobenzoin via a stereospecific mechanism:
- Mechanism : Borohydride attacks the less hindered carbonyl, forming a tetrahedral intermediate. Steric effects favor anti addition, yielding meso-hydrobenzoin as the major product (mp 136–137°C) .
- Stereochemical Analysis :
Yield Considerations :
- Stereoselectivity exceeds 90% under anhydrous conditions (e.g., ethanol solvent) .
- Competing pathways (e.g., over-reduction to diphenylethane) are minimized by controlling borohydride stoichiometry (1:1 molar ratio) .
Q. Advanced: How should researchers address discrepancies in reported this compound melting points across literature sources?
Answer:
Reported melting points (mp) for this compound range from 94–96°C due to:
- Purity Factors : Residual solvents (e.g., ethanol) or byproducts (e.g., benzoin) depress mp. Recrystallization from ethyl acetate increases purity .
- Methodological Variability :
- Capillary vs. DSC : Differential scanning calorimetry (DSC) provides sharper mp ranges than traditional capillary methods .
- Validation : Cross-check with IR (C=O stretch) and NMR (aromatic integration ratio) to confirm identity .
Recommendation : Report mp alongside purification method (e.g., "Recrystallized from ethanol: mp 94.5–95.2°C") to enhance reproducibility . Reference: .
Q. Advanced: What role does this compound play in designing chemical probes for hydrogen peroxide (H₂O₂) detection, and what mechanistic principles govern its reactivity?
Answer:
this compound’s α-diketone structure undergoes Baeyer-Villiger oxidation with H₂O₂, forming benzoic acid. This reaction is exploited in fluorescent probes:
- Probe Design : this compound derivatives (e.g., 5-benzoylcarbonyl fluorescein) quench fluorescence via photoinduced electron transfer (PET). H₂O₂ cleaves the this compound group, restoring fluorescence .
- Kinetics : Reaction rate constants (k ~3.2 M⁻¹s⁻¹) enable real-time monitoring in cellular systems .
- Selectivity : this compound-based probes show minimal cross-reactivity with NO or ONOO⁻, making them suitable for biological H₂O₂ imaging .
Applications :
Q. Advanced: What are common impurities in this compound synthesis, and how can they be systematically identified and removed?
Answer:
Major Impurities :
- Benzoin : Unreacted starting material (mp 135–137°C). Detected via IR (O–H stretch) or TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
- Nitrated Byproducts : Formed under excessive HNO₃ concentrations. Identified by LC-MS (m/z >210) .
Mitigation Strategies :
- Recrystallization : Use ethanol/water (1:3 v/v) to isolate this compound (solubility: 1.2 g/100 mL at 25°C) .
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) eluent removes polar impurities .
Quantitative Analysis :
Impurity | Detection Method | Removal Technique |
---|---|---|
Benzoin | ¹H NMR (δ 4.8 ppm) | Recrystallization |
Nitrothis compound | HPLC (retention time 8.2 min) | Column chromatography |
Q. Advanced: How can this compound be utilized in synthesizing macrocyclic ligands for transition-metal complexes, and what experimental parameters ensure successful complexation?
Answer:
this compound serves as a precursor in Schiff base condensations for macrocyclic ligand synthesis:
- Procedure :
- Characterization :
Optimization Tips :
Properties
IUPAC Name |
1,2-diphenylethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBFLDFSFBTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044380 | |
Record name | 1,2-Diphenylethanedione | |
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Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |
Record name | Benzil | |
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CAS No. |
134-81-6 | |
Record name | Benzil | |
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Record name | BENZIL | |
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Record name | BENZIL | |
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Record name | 1,2-Ethanedione, 1,2-diphenyl- | |
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Record name | 1,2-Diphenylethanedione | |
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Retrosynthesis Analysis
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